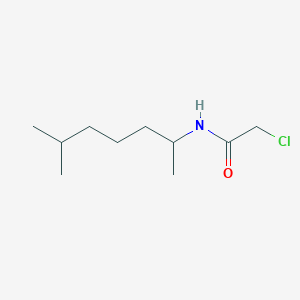

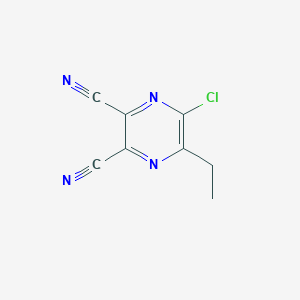

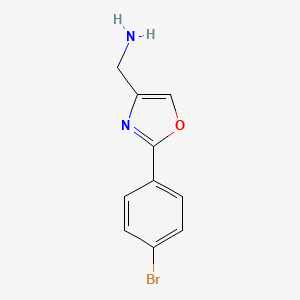

![molecular formula C11H9ClN2O B3371564 4-[(5-Chloropyridin-2-yl)oxy]aniline CAS No. 73474-62-1](/img/structure/B3371564.png)

4-[(5-Chloropyridin-2-yl)oxy]aniline

Overview

Description

“4-[(5-Chloropyridin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 73474-62-1 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 4-[(5-chloro-2-pyridinyl)oxy]phenylamine .

Molecular Structure Analysis

The InChI code for “4-[(5-Chloropyridin-2-yl)oxy]aniline” is 1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“4-[(5-Chloropyridin-2-yl)oxy]aniline” is a powder at room temperature .Scientific Research Applications

Discovery and Optimization of Novel Agonists

4-[(5-Chloropyridin-2-yl)oxy]aniline derivatives have been explored for their potential in drug discovery, particularly as novel agonists. In one study, the compound was utilized as a basis for developing new GPR119 agonists. This involved replacing the aniline ring with a tetrahydroquinoline ring to constrain the rotation of the aniline C-N bond, resulting in compounds with increased efficacy on human and cyno GPR119 receptors. This approach led to the discovery of compounds with higher free fractions in plasma and improved pharmacokinetic properties, indicating its significant potential in pharmacological applications (Wang et al., 2014).

Synthesis of Microbial Screening Compounds

Another research avenue involves the synthesis of derivatives of 4-[(5-Chloropyridin-2-yl)oxy]aniline for microbial screening. A study reported the efficient synthesis of novel derivatives through the reaction of disubstituted cyclohexanedione and substituted aniline in ethanol and piperidine. These compounds were characterized by various spectroscopic methods and screened against antibacterial and antifungal agents, showing notable activity against tested microbes. This highlights the compound's utility in developing new antimicrobial agents (Goswami et al., 2022).

Development of Conductive Polymers

4-[(5-Chloropyridin-2-yl)oxy]aniline has also been implicated in the synthesis and study of conductive polymers. Research comparing polyaniline and polypyrrole preparation methods indicates its potential role in producing conductive materials. Such studies contribute to the understanding of conductive polymer properties and their applications in various technological fields (Blinova et al., 2007).

Antitumor Activity of Novel Compounds

Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like 4-[(5-Chloropyridin-2-yl)oxy]aniline, has explored their antitumor activity. Such compounds have undergone in vitro anti-cancer activity assessment, revealing promising potency against a range of cell lines. This area of research demonstrates the compound's relevance in the development of new cancer therapies (Maftei et al., 2016).

Corrosion Inhibition Studies

The compound's derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. Through potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis methods, a derivative was identified as a mixed-type inhibitor, showcasing high inhibition efficiency. This suggests potential applications in protecting metals from corrosion, a significant concern in industrial processes (Xu et al., 2015).

Safety and Hazards

properties

IUPAC Name |

4-(5-chloropyridin-2-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVYTFQMWSDIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Chloropyridin-2-yl)oxy]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.